2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that incorporates diverse bioactive moieties. The structural features of this compound suggest significant potential in medicinal chemistry, particularly in the realms of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes.
- Thioether Linkage : Enhances the stability and bioactivity of the compound.
- Acetamide Group : Contributes to the overall pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indole Derivative : Functionalization of an indole precursor.
- Triazole Ring Formation : Reaction with appropriate reagents to create the triazole structure.
- Thioether Linkage : Introduction of the thioether through reaction with a thiol compound.
- Acetamide Formation : Final reaction with 3,5-dimethylphenyl acetic acid or derivatives.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties. For instance:
- In vitro studies have shown that related compounds exhibit effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity against a range of pathogens:
- It has been tested against ESKAPE pathogens (a group known for antibiotic resistance) and demonstrated variable potency patterns . The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects.
The proposed mechanism involves:
- Binding to specific molecular targets such as enzymes or receptors, modulating their activity.
- Inducing apoptosis in cancer cells through pathways similar to those triggered by colchicine, which disrupts tubulin polymerization .
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity and potential therapeutic applications of this compound:
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15-10-16(2)12-17(11-15)25-21(29)14-31-23-27-26-22(28(23)8-9-30-3)19-13-24-20-7-5-4-6-18(19)20/h4-7,10-13,24H,8-9,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDQPMBQWWFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.